3-([1,1'-Biphenyl]-3-ylmethyl)-1-propylpiperazin-2-one
Description
Properties
IUPAC Name |
3-[(3-phenylphenyl)methyl]-1-propylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-12-22-13-11-21-19(20(22)23)15-16-7-6-10-18(14-16)17-8-4-3-5-9-17/h3-10,14,19,21H,2,11-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFWVFULZROXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC(C1=O)CC2=CC(=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1'-Biphenyl]-3-ylmethyl)-1-propylpiperazin-2-one typically involves the condensation of aromatic aldehydes with substituted haloamines. For instance, benzaldehyde can be condensed with 2-chloroethylamine to form an imine tautomer, which is then cyclized with substituted alkyl haloamines to form the desired piperazine derivative . The reaction conditions often include the use of metal hydrides like sodium borohydride for reduction steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. The choice of solvents and catalysts is crucial to ensure the scalability and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-([1,1'-Biphenyl]-3-ylmethyl)-1-propylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using metal hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-([1,1'-Biphenyl]-3-ylmethyl)-1-propylpiperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-([1,1'-Biphenyl]-3-ylmethyl)-1-propylpiperazin-2-one involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)
- Key Features : Incorporates a spirocyclic system and a 4-phenylpiperazine group.
- Pharmacological Relevance: Spirocyclic piperazines are known for enhanced metabolic stability and selectivity in CNS targets. The phenylpiperazine moiety is common in serotonin and dopamine receptor ligands .
- Differentiation : The spiro scaffold and additional carbonyl groups distinguish it from the target compound, likely altering solubility and receptor engagement.
1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one
- Key Features : Contains a hydroxypropyl substituent on the piperazine ring.
- Physicochemical Properties :
Biphenyl-Containing Compounds
Brodifacoum (Anticoagulant Rodenticide)
- Structure : 3-[3-(4-Bromo(1,1'-biphenyl)-4-yl)-1,2,3,4-tetrahydro-1-naphthalenyl]-4-hydroxy-2H-1-benzopyran-2-one.
- Key Features : Biphenyl group at the 4-position fused with a coumarin backbone.
- Application : Inhibits vitamin K epoxide reductase (VKOR), leading to anticoagulant effects .
- Differentiation : While both compounds share biphenyl motifs, the target compound’s piperazin-2-one core and 3-ylmethyl substitution suggest divergent biological targets and mechanisms.
Organotellurium Biphenyl Derivatives (Compounds B–E)
- Key Features : Biphenyl cores modified with tellurium or mercury atoms (e.g., 3-(tribromo-λ⁴-tellanyl)-[1,1'-biphenyl]-4-amine).
- Theoretical Insights : Density functional theory (DFT) studies indicate stable geometries with delocalized electron densities at the biphenyl-tellurium interface .
- Differentiation : The absence of heavy metals in the target compound reduces toxicity risks and alters electronic properties critical for redox activity.
Comparative Analysis Table
*Calculated based on molecular formula C₂₀H₂₂N₂O.
Research Implications and Gaps
- Structural Activity Relationships (SAR) : The biphenyl group’s position (3- vs. 4-yl) and piperazine N-substituents (propyl vs. hydroxypropyl) significantly influence target selectivity and pharmacokinetics .
- Theoretical Modeling : Tools like SHELX and WinGX (used in crystallography ) could elucidate the target compound’s conformation and intermolecular interactions.
- Data Limitations : Specific binding affinities, solubility, and toxicity data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
3-([1,1'-Biphenyl]-3-ylmethyl)-1-propylpiperazin-2-one, a synthetic compound belonging to the piperazine class, has garnered attention for its potential therapeutic applications and biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 2-phenylbenzyl chloride with 1-propylpiperazine in the presence of a base like potassium carbonate in dichloromethane. The process involves purification through column chromatography to yield the final product.
The biological activity of this compound is primarily mediated through its interaction with specific receptors in the central nervous system. Research indicates that this compound modulates neurotransmitter release, particularly affecting dopamine receptors. It has shown selective agonist activity at the D3 dopamine receptor while exhibiting antagonistic effects at the D2 receptor .
Biological Activity Profile
The following table summarizes key biological activities and findings associated with this compound:
1. Dopamine Receptor Interaction
A study investigated the structure-activity relationship (SAR) of various analogs of piperazine derivatives, including this compound. The findings highlighted its selective agonistic effect on D3 receptors compared to D2 receptors, indicating potential for treating disorders linked to dopamine dysregulation .
2. Anti-inflammatory Properties
In vitro studies demonstrated that this compound can inhibit specific inflammatory mediators, suggesting its utility in managing conditions characterized by excessive inflammation. The mechanism involves blocking pathways that lead to cytokine release.
3. Cytotoxicity and Antitumor Activity
Research has also explored the cytotoxic effects of this compound against cancer cell lines. The compound exhibited dose-dependent cytotoxicity in MTT assays, with significant reductions in cell viability observed at higher concentrations (100 µM and above) .
Q & A
What synthetic methodologies are optimal for introducing the [1,1'-biphenyl]-3-ylmethyl group to the piperazin-2-one scaffold?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling the biphenylmethyl moiety to the piperazin-2-one core via alkylation or amide-bond formation. Key strategies include:
- Alkylation: Use of alkyl halides or Mitsunobu conditions to attach the biphenylmethyl group to the piperazine nitrogen.
- Coupling Reagents: Employ HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base to facilitate amide bond formation .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) under inert atmospheres ensure reaction efficiency .
Post-synthesis, intermediates are purified via column chromatography and confirmed by TLC/HPLC .
How can researchers validate the structural configuration using spectroscopic techniques?
Level: Basic
Methodological Answer:
Structural confirmation requires multi-technique analysis:
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, biphenyl protons appear as aromatic multiplet signals (δ 6.5–7.5 ppm), while piperazin-2-one carbonyl resonates near δ 165–170 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) and fragments .
- Infrared (IR) Spectroscopy: Stretching frequencies for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) validate functional groups .
What experimental designs assess the compound’s stability under varying pH and temperature?
Level: Advanced
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify using UV-Vis or LC-MS .
- Thermal Stability: Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures. Accelerated stability studies (40–60°C) predict shelf-life .
- Light Sensitivity: Expose to UV/visible light and track photodegradation products with mass spectrometry .
How should researchers design SAR studies for derivatives to optimize pharmacological activity?
Level: Advanced
Methodological Answer:
- Core Modifications: Synthesize analogs with varied substituents on the biphenyl or piperazine moieties. For example, introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance receptor binding .
- Biological Assays: Test derivatives in vitro (e.g., receptor binding assays, enzyme inhibition) and in vivo (e.g., pharmacokinetics in rodent models). Cross-validate with computational docking to prioritize candidates .
- Data Correlation: Use multivariate analysis to link structural features (e.g., logP, polar surface area) to activity metrics .
What strategies resolve discrepancies between in vitro and in vivo pharmacological data?
Level: Advanced
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy .
- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites that may alter activity .
- Dose Optimization: Conduct dose-response studies in animal models to align effective concentrations with in vitro IC₅₀ values .
Which computational methods predict binding affinity with target receptors?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine transporters). Focus on key residues identified in mutagenesis studies .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Models: Develop quantitative structure-activity relationships using descriptors like molar refractivity and H-bond donors .
How can researchers optimize reaction yields during large-scale synthesis?
Level: Basic
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki couplings to attach biphenyl groups .
- Solvent Selection: Use DMF or THF for solubility, and switch to greener solvents (e.g., cyclopentyl methyl ether) for scalability .
- Process Monitoring: Implement in-line FTIR or PAT (Process Analytical Technology) to track reaction progress and adjust conditions dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
